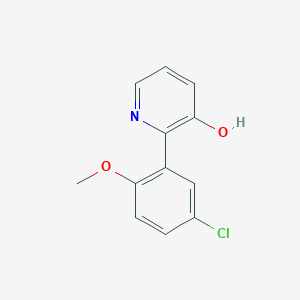
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine (5-CMPH) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 221.6 g/mol and an empirical formula of C10H9ClNO2. 5-CMPH has a melting point of 161-162°C and is soluble in water and ethanol. 5-CMPH is used in a variety of scientific studies, including as a fluorescent probe, a potential drug candidate, and a substrate for enzymes.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific studies. It has been used as a fluorescent probe for the detection of nitric oxide and other reactive oxygen species. 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has also been studied as a potential drug candidate, with studies showing its potential to inhibit the growth of cancer cells. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used as a substrate for enzymes, such as cytochrome P450, which are involved in drug metabolism.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is able to bind to proteins and modify their function. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is thought to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to inhibition of drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are not well understood. However, studies have shown that 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% can inhibit the growth of cancer cells, suggesting that it may have anti-tumor effects. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to inhibition of drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is soluble in both water and ethanol, making it easy to work with. However, there are some limitations to the use of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments. The compound is not very stable, and can decompose in the presence of light or heat. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is toxic and should be handled with care.
Direcciones Futuras
The potential applications of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to fully understand the biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. In addition, studies are needed to investigate the potential of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% as a drug candidate. Finally, research is needed to explore the potential of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% as a fluorescent probe for the detection of reactive oxygen species.
Métodos De Síntesis
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-methoxyphenol with 2-hydroxypyridine in the presence of a base, such as potassium hydroxide, in an aqueous solution. The reaction is then heated to reflux for an hour and the product is isolated by filtration. This method yields a crude product that can be purified by recrystallization.
Propiedades
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-6-9(13)3-4-10(11)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIZXRJSIOKRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683004 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111116-18-7 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














